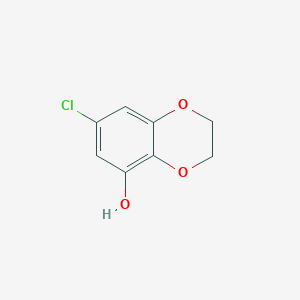
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole (CDFBO) is a novel compound with potential applications in a variety of scientific research fields. CDFBO is a synthetic molecule that can be used in different lab experiments and may be used to study a variety of biochemical and physiological effects.
科学的研究の応用
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has potential applications in a variety of scientific research fields. It has been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of photodynamic therapy agents, which are used to treat cancer. Additionally, 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has been used in the synthesis of drug delivery systems and in the study of protein-protein interactions.
作用機序
The mechanism of action of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole is not yet fully understood. It is believed that 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole binds to certain proteins, such as enzymes and receptors, and alters their structure and function. This binding can lead to changes in the biochemical and physiological processes of the cell, which can lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450. It has also been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. Additionally, 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has been shown to have an inhibitory effect on some cancer cell lines.
実験室実験の利点と制限
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has several advantages when used in lab experiments. It is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it has been shown to have a variety of different effects on proteins and cells, which can be useful for studying biochemical and physiological processes.
However, there are some limitations when using 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole in lab experiments. It is not yet fully understood how 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole works and it is not known if it has any adverse effects. Additionally, 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole is not yet widely used in lab experiments, so it is not known how reliable the results of experiments using 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole will be.
将来の方向性
There are several possible future directions for research involving 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole. Further research is needed to better understand the mechanism of action of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole and its effects on proteins and cells. Additionally, more research is needed to determine the safety and efficacy of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole in different lab experiments. Finally, further research is needed to explore the potential applications of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole in different fields, such as drug delivery systems and photodynamic therapy.
合成法
The synthesis of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole requires a multi-step process. The first step is the synthesis of 3-chloro-5-fluorobutan-2-yl-1,2,4-oxadiazole (CFBO) by the reaction of 3-chlorobutan-2-ol with 3,3-difluorobutan-2-ol in the presence of sodium hydroxide (NaOH) in methanol. The second step is the reaction of CFBO with chloromethyl methyl ether (CMME) to form 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole. This reaction is conducted in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and an organic solvent, such as acetonitrile (CH3CN) or dimethylformamide (DMF).
特性
IUPAC Name |
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O/c1-4(7(2,9)10)6-11-5(3-8)12-13-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYPIKODYAKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CCl)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














